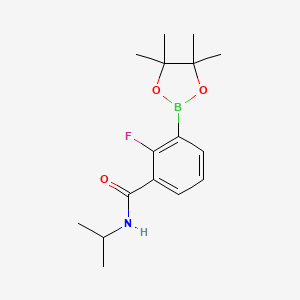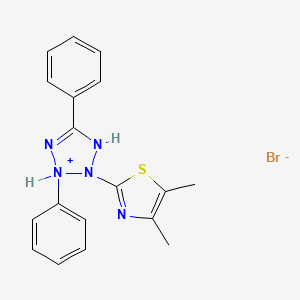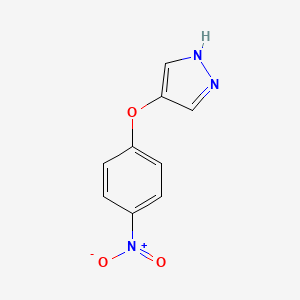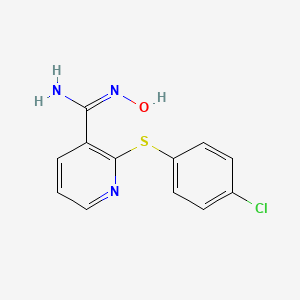
4-(4-Chlorophenyl)-3-(3-cyanophenyl)-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-3-(3-cyanophenyl)-2-butanol is an organic compound with a complex structure, featuring both chlorophenyl and cyanophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-(3-cyanophenyl)-2-butanol typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where a chlorophenyl group is introduced to a butanol backbone. This is followed by the introduction of a cyanophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)-3-(3-cyanophenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 4-(4-Chlorophenyl)-3-(3-cyanophenyl)-2-butanone.
Reduction: Formation of 4-(4-Chlorophenyl)-3-(3-aminophenyl)-2-butanol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-3-(3-cyanophenyl)-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-3-(3-cyanophenyl)-2-butanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)-3-phenyl-2-butanol: Lacks the cyanophenyl group, resulting in different chemical properties.
4-(4-Bromophenyl)-3-(3-cyanophenyl)-2-butanol: Similar structure but with a bromine atom instead of chlorine, affecting reactivity.
4-(4-Chlorophenyl)-3-(3-nitrophenyl)-2-butanol: Contains a nitro group instead of a cyano group, leading to different biological activities.
Uniqueness
4-(4-Chlorophenyl)-3-(3-cyanophenyl)-2-butanol is unique due to the presence of both chlorophenyl and cyanophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various applications.
Propriétés
Formule moléculaire |
C17H16ClNO |
|---|---|
Poids moléculaire |
285.8 g/mol |
Nom IUPAC |
3-[1-(4-chlorophenyl)-3-hydroxybutan-2-yl]benzonitrile |
InChI |
InChI=1S/C17H16ClNO/c1-12(20)17(10-13-5-7-16(18)8-6-13)15-4-2-3-14(9-15)11-19/h2-9,12,17,20H,10H2,1H3 |
Clé InChI |
ZZKVEFYFXLIAQY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)









![[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)



